An In-Depth Technical Guide to 3'-F-3'-dA(Bz)-2'-Phosphoramidite: Synthesis, Applications, and Performance
An In-Depth Technical Guide to 3'-F-3'-dA(Bz)-2'-Phosphoramidite: Synthesis, Applications, and Performance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxyadenosine(benzoyl)-2'-Phosphoramidite, a critical building block in the synthesis of modified oligonucleotides. We delve into its chemical properties, synthesis, and its application in solid-phase oligonucleotide synthesis. This document further details the enhanced characteristics of oligonucleotides incorporating this modification, including increased thermal stability and nuclease resistance, supported by quantitative data. Experimental protocols for synthesis and analysis are provided, alongside a discussion of the potential therapeutic applications, particularly in the development of antiviral agents through chain termination of viral replication.
Introduction
3'-F-3'-dA(Bz)-2'-Phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, featuring a fluorine atom at the 3' position of the sugar ring and a benzoyl protecting group on the exocyclic amine of the adenine (B156593) base. This modification is of significant interest in the fields of molecular biology and drug development due to the unique properties it imparts to the resulting oligonucleotides. The presence of the 3'-fluoro group enhances the thermal stability of oligonucleotide duplexes and confers resistance to nuclease degradation, thereby increasing their in vivo half-life. These characteristics make it a valuable tool for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
Chemical and Physical Properties
The key chemical and physical properties of 3'-F-3'-dA(Bz)-2'-Phosphoramidite are summarized in the table below, providing essential information for its handling, storage, and use in oligonucleotide synthesis.
| Property | Value | Reference |
| Molecular Formula | C47H51FN7O7P | [1][2] |
| Molecular Weight | 875.92 g/mol | [1][2] |
| CAS Number | 2127174-09-6 | [1] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥99% (³¹P-NMR, RP-HPLC) | [3] |
| Storage Conditions | -20°C under an inert atmosphere | [1][3] |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | [4] |
Synthesis of 3'-F-3'-dA(Bz)-2'-Phosphoramidite
The synthesis of 3'-F-3'-dA(Bz)-2'-Phosphoramidite is a multi-step process that begins with the parent nucleoside, adenosine (B11128). The key steps involve the protection of the 5' and exocyclic amine groups, fluorination of the 3' position, and finally, phosphitylation of the 2'-hydroxyl group.
Experimental Protocol: Synthesis of the Precursor, 3'-Fluoro-3'-deoxyadenosine (B151260)
A common method for the synthesis of 3'-fluoro-3'-deoxyadenosine involves the treatment of a protected adenosine analog with a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Materials:
-
2',5'-di-O-tritylated adenosine (or other suitably protected adenosine)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous non-polar solvent (e.g., dichloromethane (B109758), THF)
-
Deprotection reagents (e.g., trifluoroacetic acid for trityl groups)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the protected adenosine derivative in an anhydrous non-polar solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to a low temperature (e.g., -78°C).
-
Slowly add DAST to the cooled solution. The reaction is typically stirred at low temperature for a period, then allowed to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the fluorinated intermediate by silica gel column chromatography.
-
Carry out the deprotection of the remaining protecting groups under appropriate conditions to yield 3'-fluoro-3'-deoxyadenosine.[5]
-
Purify the final product by chromatography or recrystallization.
Experimental Protocol: Phosphitylation
The final step to produce the phosphoramidite involves the reaction of the protected 3'-fluoro-3'-deoxyadenosine with a phosphitylating agent.
Materials:
-
N-benzoyl-5'-O-DMT-3'-fluoro-3'-deoxyadenosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or (2-cyanoethoxy)(diisopropylamino)phosphine
-
Anhydrous, non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile for dissolution on the synthesizer
Procedure:
-
Ensure the starting nucleoside is completely dry by co-evaporation with anhydrous pyridine (B92270) or toluene.
-
Dissolve the dried nucleoside in anhydrous DCM under an inert atmosphere.
-
Add DIPEA to the solution.
-
Slowly add the phosphitylating agent to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring its progress by TLC or ³¹P-NMR spectroscopy.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by silica gel chromatography using a solvent system containing a small percentage of triethylamine (B128534) to prevent degradation of the phosphoramidite.
-
The purified 3'-F-3'-dA(Bz)-2'-Phosphoramidite is then dried under high vacuum and stored at -20°C.
Application in Solid-Phase Oligonucleotide Synthesis
3'-F-3'-dA(Bz)-2'-Phosphoramidite is utilized in standard automated solid-phase oligonucleotide synthesis protocols. The incorporation of this modified phosphoramidite follows the same fundamental cycle as standard phosphoramidites: detritylation, coupling, capping, and oxidation.
Oligonucleotide Synthesis Workflow
The following diagram illustrates the standard workflow for solid-phase oligonucleotide synthesis.
Caption: Standard workflow for solid-phase oligonucleotide synthesis.
Modified Synthesis Parameters
While the overall workflow remains the same, the use of modified phosphoramidites such as 3'-F-3'-dA(Bz)-2'-Phosphoramidite may require adjustments to the standard protocol to ensure high coupling efficiency.
| Parameter | Standard Phosphoramidites | 3'-F-3'-dA(Bz)-2'-Phosphoramidite (Recommended) |
| Coupling Time | 30-60 seconds | 3-5 minutes |
| Activator | Tetrazole or Dicyanoimidazole (DCI) | Tetrazole or Dicyanoimidazole (DCI) |
| Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (55°C, 8-12 h) or AMA (Ammonium hydroxide/40% Methylamine) (65°C, 10-15 min) | AMA (65°C, 10-15 min) or concentrated ammonium hydroxide (55°C, 8-12 h) are generally effective. For highly sensitive oligonucleotides, milder conditions may be necessary. |
Note: Coupling times should be optimized based on the specific synthesizer and reagents used.[4]
Performance Characteristics of 3'-Fluoro-Modified Oligonucleotides
The incorporation of 3'-fluoro modifications into oligonucleotides leads to significant improvements in their stability and, consequently, their potential therapeutic efficacy.
Enhanced Thermal Stability
The presence of the electronegative fluorine atom at the 3' position of the sugar moiety influences the sugar pucker, favoring an A-form helix. This pre-organization of the sugar conformation leads to an increase in the melting temperature (Tm) of the oligonucleotide duplex.
| Oligonucleotide Type | Sequence | Tm (°C) | ΔTm per modification (°C) |
| Unmodified DNA | 5'-d(CGC AAT TCG CG)-3' | 68.5 | N/A |
| 3'-Fluoro Modified | 5'-d(CGC A(3'F)A(3'F)T TCG CG)-3' | ~71.1 | ~+1.3 |
Note: The provided Tm values are illustrative and can vary depending on the sequence, buffer conditions, and oligonucleotide concentration. The ΔTm is an approximation based on available data for similar 2'-fluoro modifications.[6]
Experimental Protocol: Melting Temperature (Tm) Determination
-
Sample Preparation: Dissolve the purified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 1-5 µM.
-
Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.
-
Measurement: Use a UV-Vis spectrophotometer with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve. This is typically determined by finding the maximum of the first derivative of the absorbance vs. temperature plot.[7]
Increased Nuclease Resistance
The 3'-fluoro modification provides steric hindrance and alters the conformation of the phosphodiester backbone, making the oligonucleotide more resistant to degradation by cellular nucleases, particularly 3'-exonucleases.
| Oligonucleotide Type | Nuclease | Half-life (t1/2) |
| Unmodified DNA | 3'-Exonuclease | Minutes |
| 3'-Fluoro Modified DNA | 3'-Exonuclease | Hours |
Note: Half-life values are highly dependent on the specific nuclease, its concentration, and the experimental conditions.[8]
Experimental Protocol: Nuclease Degradation Assay
-
Sample Preparation: Incubate a known amount of the 3'-fluoro-modified oligonucleotide and an unmodified control oligonucleotide of the same sequence in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) at a physiological temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the enzymatic reaction by adding a chelating agent (e.g., EDTA) and heating.
-
Analysis: Analyze the samples by gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - PAGE) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point. The half-life can be determined by plotting the percentage of intact oligonucleotide versus time.[9]
Therapeutic Applications: Antiviral Mechanism of Action
The parent nucleoside, 3'-fluoro-3'-deoxyadenosine, has demonstrated broad-spectrum antiviral activity.[10] When incorporated into an oligonucleotide, this modification can function as a chain terminator, inhibiting viral replication.
Proposed Antiviral Signaling Pathway
The following diagram illustrates the proposed mechanism of action for an antiviral oligonucleotide containing 3'-F-3'-dA.
Caption: Proposed dual antiviral mechanism of 3'-F-3'-dA containing oligonucleotides.
The primary mechanism for antisense oligonucleotides is the hybridization to a target viral RNA, leading to its degradation by RNase H and subsequent inhibition of viral protein synthesis. Additionally, if the oligonucleotide is degraded, the released 3'-fluoro-3'-deoxyadenosine can be phosphorylated by cellular kinases to its triphosphate form. This triphosphate analog can then be incorporated by viral polymerases into the growing viral genome, leading to chain termination due to the absence of a 3'-hydroxyl group, thus inhibiting viral replication.[11]
Conclusion
3'-F-3'-dA(Bz)-2'-Phosphoramidite is a valuable reagent for the synthesis of modified oligonucleotides with enhanced properties. The introduction of a 3'-fluoro modification significantly increases the thermal stability and nuclease resistance of the resulting oligonucleotides, making them promising candidates for therapeutic applications, particularly in the development of antiviral drugs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this modified phosphoramidite in their work. Further research into the specific applications and in vivo performance of oligonucleotides containing this modification will continue to expand its utility in the field of nucleic acid therapeutics.
References
- 1. escholarship.org [escholarship.org]
- 2. s3.jcloud.sjtu.edu.cn [s3.jcloud.sjtu.edu.cn]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 8. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 9. synoligo.com [synoligo.com]
- 10. Synthesis of 5´-Thio-3´-O-Ribonucleoside Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
